

Application Note: Quantification of Dihydroxyacetone Phosphate (DHAP) by LC-MS/MS

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Compound of Interest

Compound Name: Dihydroxyacetone Phosphate

Cat. No.: B1201352

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Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, playing a critical role in both glycolysis and the biosynthesis of glycerolipids.^[1] Accurate quantification of DHAP in biological samples is essential for understanding metabolic regulation, identifying biomarkers for metabolic disorders, and assessing the pharmacodynamic effects of drugs targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of DHAP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Triosephosphate isomerase (TPI) deficiency, a rare metabolic disorder, leads to the accumulation of DHAP in tissues, particularly in red blood cells.^[1] Therefore, the precise measurement of DHAP is crucial for the diagnosis and monitoring of this disease. The method described herein is applicable to a range of biological samples, including cell lysates and tissue homogenates, with appropriate modifications to the sample preparation protocol.

Principle

This method employs a robust analytical strategy involving protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of DHAP from its

structural isomer, glyceraldehyde-3-phosphate (G3P). An ion-pairing agent is utilized to enhance the retention of the highly polar DHAP on a C8 stationary phase. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

- **Dihydroxyacetone phosphate** (Sigma-Aldrich)
- Methanol (LC-MS grade, Fisher Scientific)
- Acetonitrile (LC-MS grade, Fisher Scientific)
- Water (LC-MS grade, Fisher Scientific)
- Tributylamine (ion-pairing agent, Sigma-Aldrich)
- Acetic Acid (LC-MS grade, Sigma-Aldrich)
- Internal Standard (IS): $^{13}\text{C}_3$ -**Dihydroxyacetone phosphate** (or other suitable labeled standard)

Sample Preparation: Protein Precipitation

- **Sample Collection:** Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately quench metabolic activity by snap-freezing in liquid nitrogen. Store at -80°C until analysis.
- **Extraction Solution:** Prepare an ice-cold extraction solution of 80% methanol in water.
- **Protein Precipitation:**
 - For cell pellets: Add 500 μL of ice-cold 80% methanol to a cell pellet of approximately 1 million cells.
 - For tissue homogenates: Add 1 mL of ice-cold 80% methanol to 50-100 mg of homogenized tissue.

- **Vortexing:** Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- **Incubation:** Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.
- **Drying:** Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) containing the internal standard at a known concentration.
- **Final Centrifugation:** Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- **Transfer:** Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	Reversed-phase C8, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B	Methanol
Flow Rate	0.2 mL/min
Injection Volume	5 µL
Column Temperature	40°C
LC Gradient	See Table 1

Table 1: LC Gradient Program

Time (min)	% Mobile Phase B
0.0	5
5.0	5
15.0	50
15.1	95
18.0	95
18.1	5
25.0	5

Note: A long chromatographic run time is necessary to achieve baseline separation of the isomers DHAP and G3P.

Mass Spectrometry (MS) Conditions:

Parameter	Value
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	See Table 2

Table 2: MRM Transitions for DHAP and Internal Standard (IS)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
DHAP	169.0	79.0	100	Optimized (e.g., -15 to -25)
¹³ C ₃ -DHAP (IS)	172.0	79.0	100	Optimized (e.g., -15 to -25)

Note: The specific collision energy should be optimized for the instrument being used to achieve the maximum signal intensity for each transition.

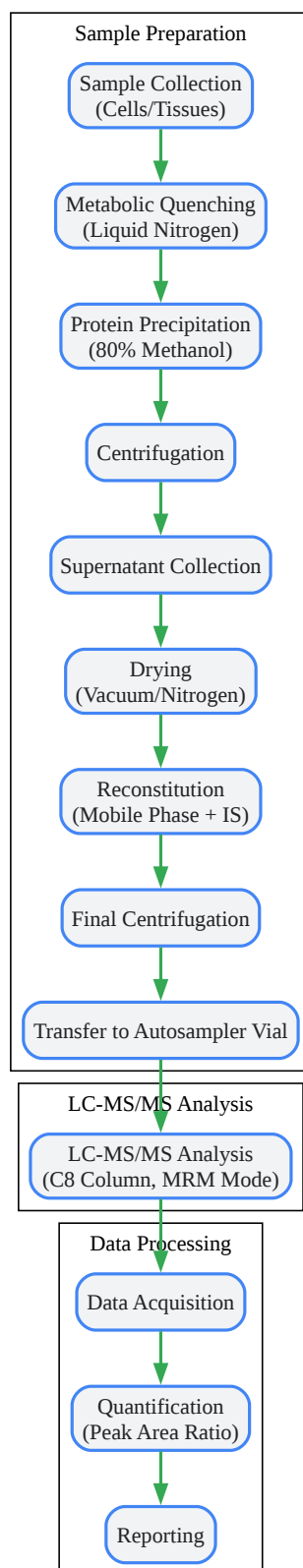
Data Presentation

The quantitative data for the LC-MS/MS method should be summarized for clarity and easy comparison. The following tables provide a template for presenting the validation data for the DHAP quantification assay.

Table 3: Method Validation Parameters

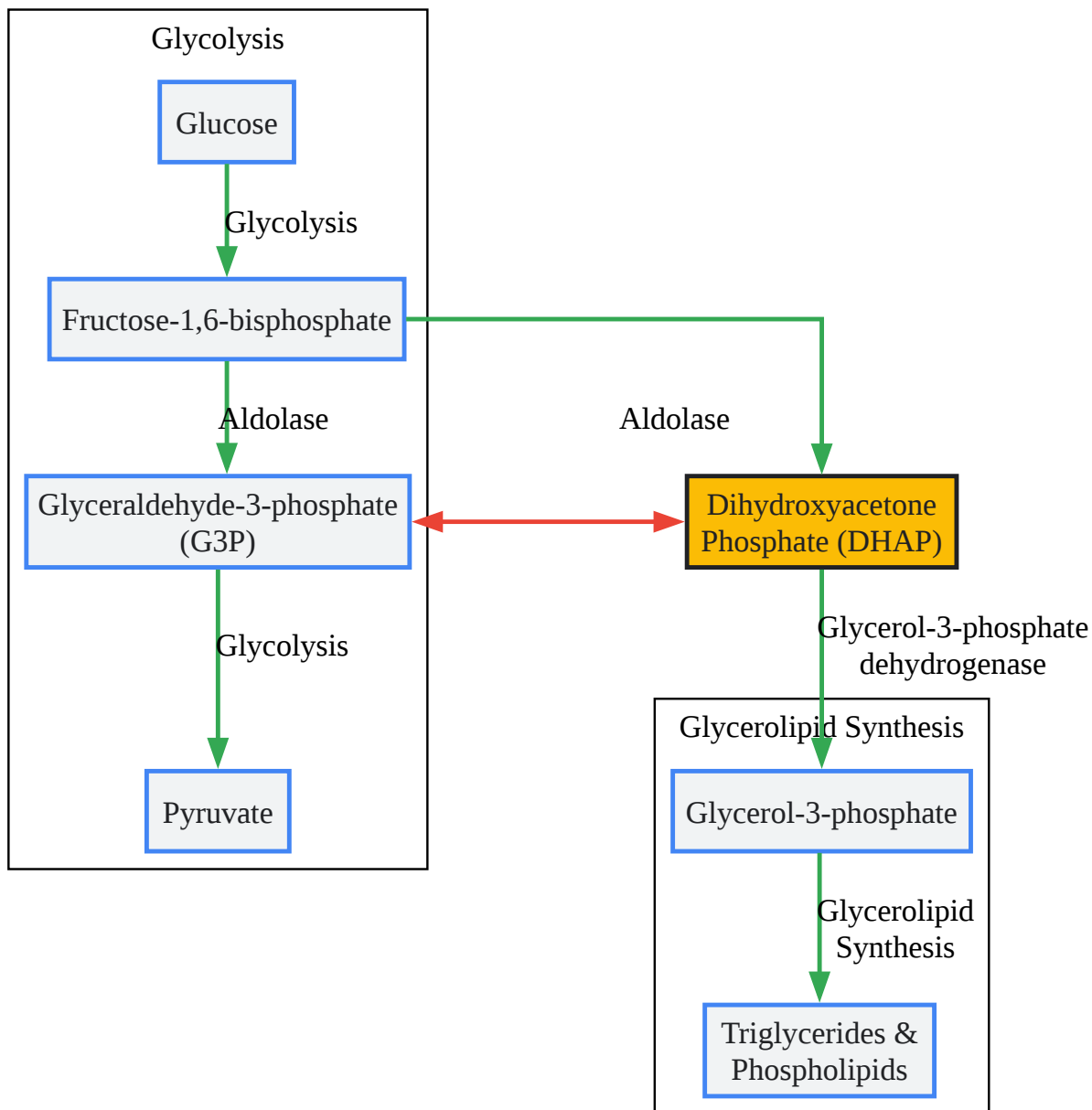
Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	e.g., 0.5 ng/mL
Limit of Quantification (LOQ)	e.g., 1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Mandatory Visualization



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Caption: Experimental workflow for DHAP quantification.



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Caption: Role of DHAP in glycolysis and lipid synthesis.

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References

- 1. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
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